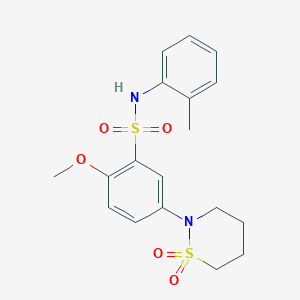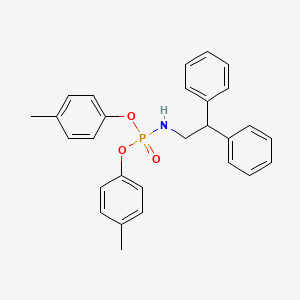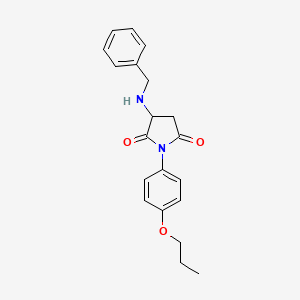![molecular formula C20H20ClNO2 B4993325 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline, also known as CEP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CEP belongs to the class of quinoline derivatives and has been studied for its ability to inhibit certain enzymes and receptors in the body.
Mecanismo De Acción
The mechanism of action of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of PARP and CXCR4. PARP inhibition leads to the accumulation of DNA damage and cell death, which can be beneficial in cancer treatment. CXCR4 inhibition leads to the prevention of cancer cell migration and invasion, as well as the prevention of HIV infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits PARP activity and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline in lab experiments is its specificity for PARP and CXCR4. This allows for the selective inhibition of these targets without affecting other cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline. One area of interest is the development of more potent and selective inhibitors of PARP and CXCR4. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease, could be explored.
Métodos De Síntesis
The synthesis of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline involves the reaction of 4-chloro-3-ethylphenol with epichlorohydrin to form 3-(4-chloro-3-ethylphenoxy)propyl chloride. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to form this compound. The yield of this compound is typically around 50-60% and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline has been studied for its potential pharmacological properties in various areas of research. One area of interest is its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition has been shown to have therapeutic potential in cancer treatment. This compound has also been studied for its ability to inhibit the receptor CXCR4, which is involved in the progression of certain types of cancer and HIV infection.
Propiedades
IUPAC Name |
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-15-14-17(9-10-18(15)21)23-12-5-13-24-19-8-3-6-16-7-4-11-22-20(16)19/h3-4,6-11,14H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNXBOWEVXBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)


![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)
![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)

![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)

